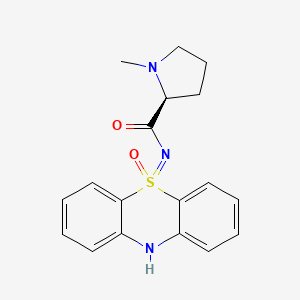
(2S)-1-methyl-N-(5-oxo-10H-phenothiazin-5-ylidene)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-methyl-N-(5-oxo-10H-phenothiazin-5-ylidene)pyrrolidine-2-carboxamide or MPPC is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPC is a phenothiazine derivative that has shown promising results in several scientific research studies.
科学的研究の応用
MPPC has been studied for its potential applications in several fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MPPC has been shown to have neuroprotective effects and can inhibit the release of glutamate, which is a neurotransmitter that plays a role in several neurological disorders. In cancer research, MPPC has been shown to inhibit the growth of several cancer cell lines and induce apoptosis in cancer cells. In drug discovery, MPPC has been studied as a potential lead compound for the development of new drugs.
作用機序
The mechanism of action of MPPC is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. MPPC has been shown to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as dopamine and serotonin. MPPC has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a receptor that plays a role in several neurological disorders.
Biochemical and Physiological Effects:
MPPC has been shown to have several biochemical and physiological effects. In animal studies, MPPC has been shown to increase dopamine and serotonin levels in the brain. MPPC has also been shown to have antioxidant and anti-inflammatory effects. In cancer cell lines, MPPC has been shown to induce apoptosis and inhibit the growth of cancer cells.
実験室実験の利点と制限
The advantages of using MPPC in lab experiments include its neuroprotective effects, its ability to inhibit the release of glutamate, and its potential as a lead compound for drug discovery. However, the limitations of using MPPC in lab experiments include its limited solubility in water, its potential toxicity at high concentrations, and the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the study of MPPC. One direction is to further investigate its mechanism of action and identify the specific enzymes and receptors that it targets. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and psychiatric disorders. Additionally, further studies are needed to determine the optimal dosage and administration of MPPC for its potential therapeutic use.
合成法
The synthesis of MPPC involves the reaction of N-(5-oxo-10H-phenothiazin-5-ylidene)pyrrolidine-2-carboxamide with methylamine. The reaction takes place in the presence of a catalyst such as palladium on carbon. The resulting compound is purified by recrystallization from an appropriate solvent.
特性
IUPAC Name |
(2S)-1-methyl-N-(5-oxo-10H-phenothiazin-5-ylidene)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-12-6-9-15(21)18(22)20-24(23)16-10-4-2-7-13(16)19-14-8-3-5-11-17(14)24/h2-5,7-8,10-11,15,19H,6,9,12H2,1H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQZXCYZCRBBKZ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)N=S2(=O)C3=CC=CC=C3NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)N=S2(=O)C3=CC=CC=C3NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]-2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B7353632.png)
![(1S,2S)-N-[4-(4-chlorophenyl)sulfonyl-1H-pyrazol-5-yl]-2-(difluoromethyl)cyclopropane-1-carboxamide](/img/structure/B7353642.png)
![2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)-1-[(2S,3S)-2-methyl-3-(trifluoromethyl)morpholin-4-yl]ethanone](/img/structure/B7353649.png)
![(2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide](/img/structure/B7353657.png)
![(5R,6S)-6-(5-azaspiro[3.4]octane-5-carbonyl)-4-methyl-5-pyridin-3-ylmorpholin-3-one](/img/structure/B7353658.png)

![(3S)-3-ethyl-4-[2-(4-methoxyphenoxy)-2-methylpropanoyl]-1,4-diazepan-2-one](/img/structure/B7353678.png)
![4-[[(2S)-2-methoxypropyl]sulfamoyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B7353685.png)
![5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol](/img/structure/B7353687.png)
![4-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B7353701.png)
![1-methyl-6-[8-oxo-1-[(2S)-oxolane-2-carbonyl]-1,4,7-triazecan-4-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7353708.png)
![methyl (2R)-2-[(4-ethylpyridine-2-carbonyl)amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353720.png)
![(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide](/img/structure/B7353725.png)
![methyl 4-chloro-3-[[(1R,2S)-2-methyl-2-phenylcyclopropanecarbonyl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B7353732.png)